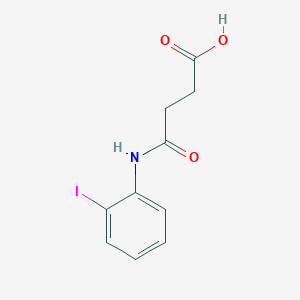

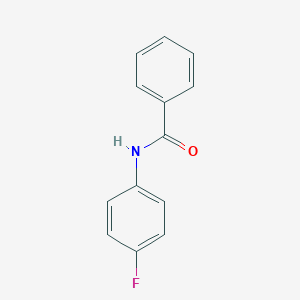

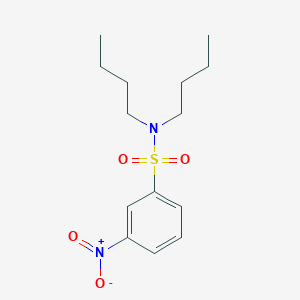

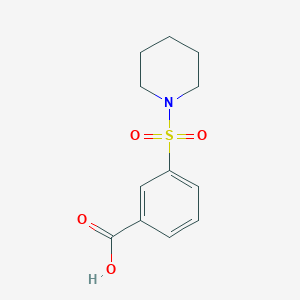

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Overview

Description

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (EPTT) is a small organic molecule that has received increasing attention in recent years due to its potential applications in a variety of scientific research areas. This molecule has been used to study its synthesis method, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: is recognized for its role as a corrosion inhibitor. The compound’s structure, which includes nitrogen and sulfur atoms, allows it to act as an effective shield against corrosion in metals. It forms a protective film on the metal surface, displacing water molecules and preventing oxidative reactions .

Antimicrobial Activity

This triazole derivative has been studied for its antimicrobial properties. It’s particularly effective against bacterial strains, where it can inhibit growth and proliferation. This makes it a potential candidate for use in antibacterial coatings and treatments .

Agricultural Chemicals

In agriculture, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are used as fungicides. They protect crops by inhibiting fungal growth, ensuring the safety and yield of agricultural produce .

Pharmaceutical Research

The triazole ring is a common motif in pharmaceuticals. Compounds like 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol are often explored for their potential therapeutic effects, including anticonvulsant, anticancer, and anti-inflammatory activities .

Material Science

In material science, this compound can be used to modify surfaces and create novel materials with enhanced properties. Its ability to form strong bonds with various substrates makes it valuable for developing advanced composites .

Analytical Chemistry

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: is utilized in analytical chemistry as a reagent. It can form complexes with metals, which are useful in colorimetric assays and other analytical techniques to detect and quantify metal ions .

Organic Synthesis

As a building block in organic synthesis, this compound is used to construct more complex molecules. Its reactive thiol group can undergo various transformations, enabling the synthesis of a wide range of chemical entities .

Luminescent Materials

The compound’s ability to interact with metals and form luminescent polymers is of interest in the development of new lighting and display technologies. It can be used to create materials that emit light upon stimulation, which has applications in optoelectronics .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, to which this compound belongs, exhibit a wide range of biological activities . They have been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that triazoles, in general, have a similar mechanism of action to imidazoles, but with a slower metabolic rate, better oral bioavailability, and less effect on human sterol synthesis . This suggests that the compound may interact with its targets in a similar manner, potentially inhibiting their function or altering their activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may interact with multiple pathways

Pharmacokinetics

It is known that triazoles generally have good oral bioavailability and a slower metabolic rate compared to imidazoles . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMMYPNEWSRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350692 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26131-61-3 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

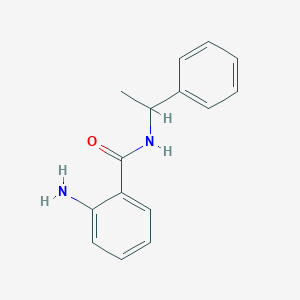

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)